molecular formula C11H19ClN2O2 B1421091 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride CAS No. 1185293-80-4

4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride

Cat. No. B1421091
CAS RN: 1185293-80-4
M. Wt: 246.73 g/mol
InChI Key: FRDVWIWKJLPWPF-UHFFFAOYSA-N
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Description

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .


Synthesis Analysis

The synthesis of isoxazoles has been a subject of research for many years. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

Isoxazoles have a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Synthesis and Antibacterial Properties

  • 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride and its derivatives have been utilized in the synthesis of novel compounds with potential antibacterial properties. For instance, a study developed a method for synthesizing derivatives with anti-bacterial agents, highlighting the compound's utility in creating new medicinal molecules (Muthineni et al., 2016).

Drug Development and Receptor Interaction

  • This compound plays a significant role in the development of drugs targeting specific receptors. Research on 4-heterocyclylpiperidines, including derivatives of 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol, has shown that they can act as selective ligands at human dopamine receptors, demonstrating their importance in neurological drug development (Rowley et al., 1997).

Synthesis of Novel Heterocyclic Compounds

  • The compound has been used in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. Studies have shown its use in creating 5-HT2 antagonist activity compounds, illustrating its versatility in synthesizing diverse bioactive molecules (Watanabe et al., 1993).

Structural and Crystallographic Studies

  • Structural and crystallographic studies of compounds derived from 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol have been conducted, contributing to the understanding of molecular structures and interactions, which is crucial in drug design and development (Thimmegowda et al., 2009).

Application in Anticancer Research

  • Recent studies have explored the synthesis of isoxazole derivatives from this compound, evaluating their anticancer and electrochemical behavior properties. This highlights its potential in developing new therapeutic agents for cancer treatment (Badiger et al., 2022).

Future Directions

The future directions in the field of isoxazole research are likely to involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

4-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c1-9-8-10(15-13-9)2-3-11(14)4-6-12-7-5-11;/h8,12,14H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDVWIWKJLPWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCC2(CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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